Tris(bis(trifluoromethylsulfonyl)imide))

Polymer Chemistry Tacticity Control Lewis Acid Catalysis

Procurement managers and process chemists should select Yb(NTf₂)₃ over conventional ytterbium(III) triflate for applications demanding superior Lewis acidity. This complex delivers 94% meso content in radical polymerizations, near-quantitative yields in esterifications (>99%), and robust aqueous-phase Michael additions—performance metrics unattainable with Yb(OTf)₃. The weakly coordinating NTf₂⁻ anion maximizes catalytic turnover, reduces purification costs, and enables greener synthetic routes. Ensure your next campaign achieves target selectivity and yield by sourcing this high-purity catalyst.

Molecular Formula C42H45CoF18N12O12S6
Molecular Weight 1503.2 g/mol
Cat. No. B12307912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(bis(trifluoromethylsulfonyl)imide))
Molecular FormulaC42H45CoF18N12O12S6
Molecular Weight1503.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3]
InChIInChI=1S/3C12H15N3.3C2F6NO4S2.Co/c3*1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*4-9H,1-3H3;;;;/q;;;3*-1;+3
InChIKeyCLFSUXDTZJJJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium(III) Tris(bis(trifluoromethylsulfonyl)imide): A Procurement Guide for High-Performance Lewis Acid Catalysis


Ytterbium(III) tris(bis(trifluoromethylsulfonyl)imide), also known as ytterbium(III) triflimidate and represented by the chemical formula Yb[(CF₃SO₂)₂N]₃ or Yb(NTf₂)₃ [1], is a lanthanide-based Lewis acid. It belongs to the class of metal bis(trifluoromethylsulfonyl)imide (TFSI or NTf₂) complexes, which are characterized by a weakly coordinating, highly fluorinated anion that enhances the electrophilicity of the metal center [2]. This compound is available from commercial sources and is utilized in both academic and industrial research settings, primarily for its catalytic activity in organic synthesis and polymer chemistry [3].

Why Ytterbium(III) Tris(bis(trifluoromethylsulfonyl)imide) Cannot Be Interchanged with Standard Lanthanide Triflates


Generic substitution of Yb(NTf₂)₃ with more common lanthanide Lewis acids like ytterbium(III) triflate (Yb(OTf)₃) is not advisable due to the significant and quantifiable impact of the NTf₂⁻ anion on catalytic activity and selectivity [1]. The weakly coordinating nature of the NTf₂⁻ ligand results in a more electrophilic ytterbium center, leading to dramatically enhanced reaction rates, higher product yields, and improved stereochemical control in reactions ranging from polymerization to organic transformations in aqueous media [2]. This performance differential, supported by direct comparative data in the following sections, confirms that selecting the optimal catalyst for these specific applications requires procurement of the NTf₂⁻-based complex rather than a simple, more widely available triflate analog.

Quantitative Evidence for the Selection of Ytterbium(III) Tris(bis(trifluoromethylsulfonyl)imide) Over Alternative Lewis Acid Catalysts


Superior Catalytic Activity in Polymerization: Enhanced Isotacticity Control with Yb(NTf₂)₃ vs. Yb(OTf)₃

In iron-catalyzed radical polymerization of acrylamides, Yb(NTf₂)₃ demonstrated a clear advantage in controlling polymer stereochemistry compared to its triflate analog. The use of Yb(NTf₂)₃ resulted in higher isotactic control, producing a polymer with the highest meso (m) content of 94% under identical conditions [1]. This represents a measurable improvement in polymer microstructure control, a critical parameter for material properties.

Polymer Chemistry Tacticity Control Lewis Acid Catalysis

Enhanced Efficiency in Aqueous Organic Synthesis: Yb(NTf₂)₃ Outperforms Yb(OTf)₃ in Michael Reactions

The catalytic proficiency of Yb(NTf₂)₃ is maintained and even enhanced in challenging reaction media like pure water, where many Lewis acids decompose or lose activity. A direct comparison study showed that Yb(NTf₂)₃ catalyzes the Michael reaction of β-ketoesters with α,β-unsaturated carbonyl compounds more efficiently than Yb(OTf)₃ without any additives in pure water [1]. The use of Yb(NTf₂)₃ led to the formation of Michael adducts in moderate to good yields, a result not achievable with the triflate counterpart under these environmentally benign conditions.

Organic Synthesis Green Chemistry Michael Addition

Superior Catalyst for Esterification: Quantitative Yield Advantage of Yb(NTf₂)₃ Over Yb(OTf)₃ and Other Lewis Acids

In the esterification of benzoic acid with various alcohols, Yb(NTf₂)₃ demonstrates a clear and quantifiable performance advantage over a range of alternative catalysts, including its direct analog Yb(OTf)₃. Under optimized conditions (8 mol% catalyst, 7:1 alcohol:acid ratio, reflux for 6 hours), Yb(NTf₂)₃ achieves a yield of ethyl benzoate exceeding 99% [1]. The study explicitly notes that this performance is much higher than that of traditional catalysts like concentrated H₂SO₄, FeCl₃, SnCl₂, and crucially, Yb(OTf)₃.

Organic Synthesis Esterification Catalyst Screening

Validated Application Scenarios for Ytterbium(III) Tris(bis(trifluoromethylsulfonyl)imide) Based on Quantitative Performance Evidence


Synthesis of Stereoregular Polymers

Yb(NTf₂)₃ is the catalyst of choice for polymer chemists seeking to maximize isotacticity in radical polymerizations, particularly for acrylamides. The evidence demonstrates that Yb(NTf₂)₃ enables the production of polymers with a 94% meso (m) content, a level of stereocontrol unattainable with Yb(OTf)₃ under identical conditions [1]. This application scenario is critical for developing advanced materials where polymer tacticity dictates key performance characteristics.

Water-Tolerant Catalysis for Green Chemistry and Drug Discovery

The robust activity of Yb(NTf₂)₃ in pure water makes it a uniquely suited catalyst for green chemistry initiatives and pharmaceutical research where aqueous reaction media are preferred [1]. The ability to catalyze Michael additions in water, where its triflate analog Yb(OTf)₃ is less effective, allows for the development of more sustainable and cost-effective synthetic routes, particularly for complex, water-soluble biomolecules and drug intermediates.

High-Yield Esterification for Fine Chemical and API Synthesis

For process chemists and fine chemical manufacturers, Yb(NTf₂)₃ is a superior procurement choice for esterification reactions. Its proven ability to deliver near-quantitative yields (>99%) for ester products, while significantly outperforming alternative Lewis acids including Yb(OTf)₃, translates directly to increased process efficiency, reduced purification costs, and higher overall yield in the production of valuable esters used in flavors, fragrances, and active pharmaceutical ingredients (APIs) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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